4-(4-Methoxybenzoyl)benzonitrile chemical structure and properties
4-(4-Methoxybenzoyl)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(4-Methoxybenzoyl)benzonitrile
Introduction
In the landscape of modern chemical synthesis and drug discovery, diaryl ketones, particularly benzophenone derivatives, represent a cornerstone of molecular architecture. Their rigid, yet conformationally adaptable, structure serves as a privileged scaffold in medicinal chemistry and a robust building block in materials science. Within this class, 4-(4-Methoxybenzoyl)benzonitrile emerges as a molecule of significant interest. It uniquely combines the electron-donating character of a para-methoxy group with the electron-withdrawing and synthetically versatile cyano group. This juxtaposition of electronic properties on two interconnected aromatic rings creates a molecule with intriguing potential for developing novel therapeutics, functional polymers, and photoactive materials.
This technical guide provides a comprehensive overview of 4-(4-Methoxybenzoyl)benzonitrile, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, outline robust synthetic protocols, predict its spectroscopic signatures, and explore its potential applications, grounding all claims in established chemical principles and authoritative references.
Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is to define its structure and associated identifiers. 4-(4-Methoxybenzoyl)benzonitrile, with the CAS Number 27645-60-9, is a diaryl ketone. The structure consists of a benzonitrile ring acylated at the 4-position with a 4-methoxybenzoyl group.
Caption: Chemical structure of 4-(4-Methoxybenzoyl)benzonitrile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 27645-60-9 | [1][2] |
| Molecular Formula | C₁₅H₁₁NO₂ | [1] |
| Molecular Weight | 237.26 g/mol | [1] |
| IUPAC Name | 4-(4-methoxybenzoyl)benzonitrile | |
| Synonyms | (4-cyanophenyl)(4-methoxyphenyl)methanone | |
| Appearance | Yellow to white solid (Predicted) | [1] |
| Density | 1.21 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.601 (Predicted) | [1] |
| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [1] |
Synthesis of 4-(4-Methoxybenzoyl)benzonitrile
The synthesis of diaryl ketones is a well-established field in organic chemistry. For 4-(4-Methoxybenzoyl)benzonitrile, the most direct and industrially scalable approach is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring (anisole) with an acyl halide (4-cyanobenzoyl chloride) in the presence of a Lewis acid catalyst.
Causality in Experimental Design:
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Choice of Reactants: Anisole is chosen as the nucleophile because its methoxy group is a powerful ortho-, para-director and activating group, facilitating electrophilic aromatic substitution. 4-Cyanobenzoyl chloride serves as the electrophile precursor. The para-substitution is sterically favored over the ortho-position.
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Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this transformation. It coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the active agent in the reaction.
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Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is ideal as it dissolves the reactants but does not compete with the catalyst.
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Temperature Control: The reaction is highly exothermic. Initial cooling is critical to control the reaction rate and prevent side reactions. Allowing the reaction to proceed to room temperature ensures completion.
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Workup: The workup with ice-water is crucial to quench the reaction and hydrolyze the aluminum chloride catalyst, which forms a complex with the product ketone. An acidic wash helps to remove any remaining aluminum salts, and a basic wash removes any unreacted acidic species.
Detailed Experimental Protocol: Friedel-Crafts Acylation
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Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
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Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.
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Reactant Addition: Dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Nucleophile Addition: Dissolve anisole (1.1 eq) in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
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Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(4-Methoxybenzoyl)benzonitrile.
Caption: Experimental workflow for the synthesis of 4-(4-Methoxybenzoyl)benzonitrile.
Predicted Spectroscopic & Physicochemical Properties
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O on benzonitrile ring)δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to C=N on benzonitrile ring)δ ~7.0-7.1 ppm (d, 2H, Ar-H ortho to OMe on anisole ring)δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~194-196 ppm (C=O)δ ~164 ppm (C-OMe)δ ~135-140 ppm (quaternary C-C=O on benzonitrile ring)δ ~132-133 ppm (Ar-CH)δ ~129-130 ppm (quaternary C-C=O on anisole ring)δ ~118-119 ppm (C≡N)δ ~115-117 ppm (quaternary C-CN)δ ~114 ppm (Ar-CH)δ ~55-56 ppm (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)~2950-2850 cm⁻¹ (Aliphatic C-H stretch of -OCH₃)~2230-2220 cm⁻¹ (C≡N stretch, strong & sharp)~1660-1640 cm⁻¹ (C=O stretch, strong)~1600, 1510, 1450 cm⁻¹ (Aromatic C=C stretches)~1260, 1030 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z 237 [M]⁺ (Molecular Ion)m/z 135 [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation, base peak)m/z 102 [C₆H₄CN]⁺ (4-cyanophenyl cation)m/z 77 [C₆H₅]⁺ (Phenyl cation) |
Applications in Research and Development
The true value of a molecule like 4-(4-Methoxybenzoyl)benzonitrile lies in its potential as a versatile intermediate for creating more complex, high-value compounds.
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Medicinal Chemistry: The benzonitrile group is a key structural motif in modern pharmaceuticals. It can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. Notably, substituted benzonitriles are precursors to drugs like Finerenone, a non-steroidal antagonist used for chronic kidney disease associated with type 2 diabetes[3]. The benzophenone core is also prevalent in many biologically active molecules. Therefore, 4-(4-Methoxybenzoyl)benzonitrile is an excellent starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, GPCRs, and nuclear receptors.
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Materials Science: The conjugated diaryl ketone structure imparts photoactive properties. Benzophenones are widely used as photoinitiators in polymerization processes. The nitrile group can be used as a reactive handle for polymerization or for modification of polymer surfaces. Furthermore, the polar nitrile group can enhance the dielectric properties of materials, making this molecule a candidate for incorporation into advanced polymers for electronic applications.[4]
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Agrochemicals: Many pesticides and herbicides contain benzonitrile and anisole moieties. This compound serves as a scaffold for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(4-Methoxybenzoyl)benzonitrile is not widely available. Therefore, a risk assessment must be based on the known hazards of its constituent functional groups and related molecules like 4-methoxybenzonitrile and other benzophenone derivatives.
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Hazard Classification (Predicted):
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Harmful if swallowed, in contact with skin, or if inhaled.[6]
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Table 3: Recommended Safety and Handling Procedures
| Category | Recommendation | Source(s) |
| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | [6][7] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or higher) particulate respirator. | [7][8] |
| First Aid Measures | If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.In Case of Skin Contact: Immediately wash off with plenty of soap and water.In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [7] |
| Handling & Storage | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a refrigerator for long-term stability. | [1][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6] |
Conclusion
4-(4-Methoxybenzoyl)benzonitrile is a strategically designed molecule that offers significant opportunities for innovation in both life sciences and material sciences. Its synthesis is achievable through robust and scalable chemical reactions like the Friedel-Crafts acylation. While detailed experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and safety profile can be reliably inferred from well-understood chemical principles and data from analogous structures. For the research and drug development professional, this compound represents a valuable and versatile building block, poised for the creation of next-generation functional molecules.
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